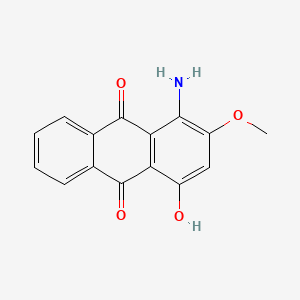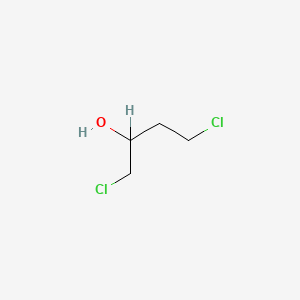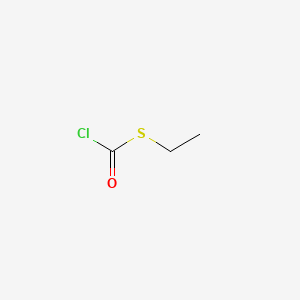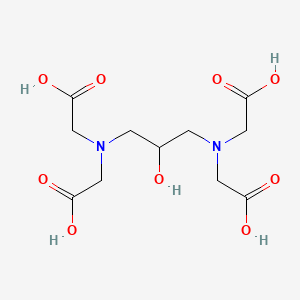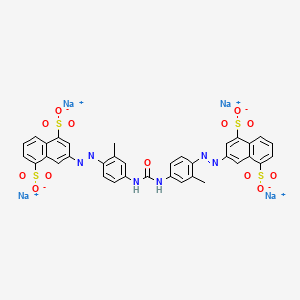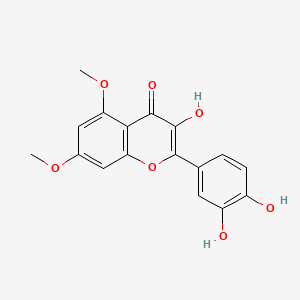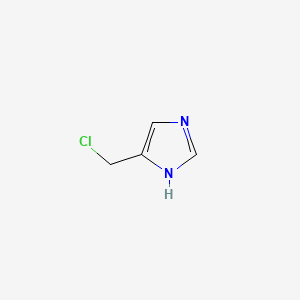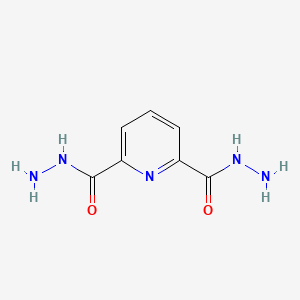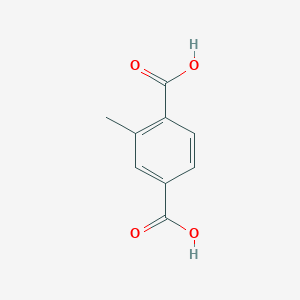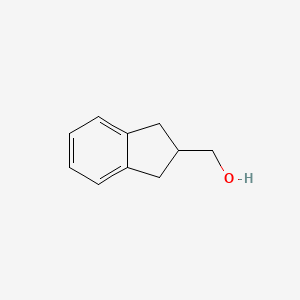
1,8-Dibromopyrene
概要
説明
1,8-Dibromopyrene is a synthetic fluorescent dye that is used as a fluorescence probe . It has been shown to be an efficient analytical method for the detection of 4-methoxyphenylboronic acid in water samples . It has been shown to react with hydrogen boron bonds and form a covalent bond with the boron atom .
Synthesis Analysis
The synthesis of 1,8-Dibromopyrene involves bromination and acylation reactions . A comprehensive analysis of bromination reactions reveals significant correlations between reaction conditions and yields . Specifically, the syntheses of 1-bromopyrene, 2-bromopyrene, 2,7-dibromopyrene, 1,6-dibromopyrene, 1,8-dibromopyrene, 1,3-dibromopyrene, 1,7-dibromopyrene, 1,3,6-tribromopyrene, and 1,3,6,8-tetrabromopyrene have been reported .Molecular Structure Analysis
The molecular formula of 1,8-Dibromopyrene is C16H8Br2 . The InChI code is 1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H .Chemical Reactions Analysis
A Ni(0)-mediated coupling reaction of 1,8-Dibromopyrene gave a series of cyclic pyrene oligomers CPn up to nonadecamer . CP5 and CP7 represent a unique class of asymmetric compounds with no stereogenic chiral centers in terms of their global chirality, which are achieved because of an odd number of pyrenes .Physical And Chemical Properties Analysis
1,8-Dibromopyrene is a solid at room temperature . Its molecular weight is 360.05 . The melting point ranges from 208.0 to 212.0 °C .科学的研究の応用
Synthesis and Characterization in Organic Chemistry
1,8-Dibromopyrene has been utilized in the synthesis of macrocycles and organic semiconductors. For example, Venkataramana et al. (2011) developed a regioselective synthesis method for 1,8-dibromo-4,5-dialkoxypyrenes, which they used to create 1,8-pyrenylene-ethynylene macrocycles. These macrocycles exhibited unique properties, such as the formation of dimers suitable for intercalation of small molecules in the solid state (Venkataramana et al., 2011). Additionally, Salunke et al. (2016) transformed 1,3,6,8-tetrabromopyrene into tetrasubstituted carbazole and phenothiazine derivatives for use in organic light-emitting diodes (OLEDs), demonstrating blue and green emission with promising device performance (Salunke et al., 2016).
Electroluminescence and OLED Development
In the field of electroluminescence and OLEDs, various studies have highlighted the role of 1,8-dibromopyrene derivatives. Lee and Park (2015) synthesized new fused-core compounds using 4,9-dibromopyrene, which yielded superior electroluminescence devices with improved efficiency and lifespan (Lee & Park, 2015). Sonar et al. (2010) also developed star-shaped organic semiconductors from 1,3,6,8-tetrabromopyrene, showcasing their application in solution-processed OLEDs with deep blue emission (Sonar et al., 2010).
Chirality and Polymerization
1,8-Dibromopyrene has been instrumental in studies involving chirality and polymerization. Kurosaki et al. (2019) used 1,8-dibromopyrene in a coupling reaction to create cyclic pyrene oligomers, which exhibited unique global chirality despite lacking stereogenic chiral centers (Kurosaki et al., 2019). Lischka et al. (2018) investigated the surface chemistry of 1,6-dibromo-3,8-diiodopyrene on different surfaces, revealing insights into the formation of organometallic intermediates and polymerization processes (Lischka et al., 2018).
Luminescent Sensing and Detection
The application of 1,8-dibromopyrene derivatives in luminescent sensing and detection has been explored. Guo and Cao (2015) synthesized porous covalent organic polymers using 1,3,6,8-tetrabromopyrene as a monomer, enabling the development of luminescent sensors for detecting metal ions and nitroaromatic explosives (Guo & Cao, 2015).
Safety And Hazards
将来の方向性
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
特性
IUPAC Name |
1,8-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQSCAVCHTKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878093 | |
| Record name | 1,8-DIBROMOPYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dibromopyrene | |
CAS RN |
38303-35-4 | |
| Record name | 1,8-Dibromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,8-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,8-Dibromopyrene of interest to researchers?
A1: 1,8-Dibromopyrene is a valuable precursor in organic synthesis, especially for creating larger structures. Its reactivity allows it to undergo coupling reactions, forming carbon-carbon bonds with other molecules. This is demonstrated in the research where it's used to create cyclic pyrene oligomers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



